4,6-Dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Overview
Description
4,6-Dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one is a useful research compound. Its molecular formula is C15H24O4 and its molecular weight is 268.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Conformationally-Fixed o-Vinylphenols : The study by Ōki et al. (1966) explored intramolecular interactions involving hydroxyl groups and π-electrons in related compounds. This research could have implications for understanding the molecular structure and properties of 4,6-Dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one (Ōki, Iwamura, Onoda, & Nishida, 1966).
Cardiovascular Agents : Miyake et al. (1983) synthesized derivatives similar to this compound as part of a search for cardiovascular agents. These compounds were tested for vasodilating and β-blocking activities (Miyake, Itoh, Tada, Tanabe, Hirata, & Oka, 1983).
Asymmetric Synthesis : Orsini and Pelizzoni (1996) conducted a study on the synthesis of chiral diols with C2 symmetry, which includes compounds structurally related to this compound. This research is significant for asymmetric synthesis applications (Orsini & Pelizzoni, 1996).
Boron Chelates : A study by Jones, Kliegel, and Barakat (2004) on the boron chelate of a pyridoxal hemiacetal with ethanol provided insights into molecular structures that could be relevant to understanding the properties of this compound (Jones, Kliegel, & Barakat, 2004).
Polyketides from Endophytic Fungus : Research by Li et al. (2018) on polyketides from desert endophytic fungus Paraphoma sp. included compounds similar to this compound. This study explored biosynthetic pathways and bioactivities of such compounds (Li, Sun, Zhang, Deng, Wang, Tan, Zhang, Jia, Zhang, Zhang, & Zou, 2018).
Silicon-Based Drugs : Büttner et al. (2007) developed a new building block for the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, which are structurally related to this compound. This research is significant for the development of silicon-based drugs (Büttner, Nätscher, Burschka, & Tacke, 2007).
Properties
IUPAC Name |
4,6-dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-9-5-11(18)12-13(2,3)6-10(17)7-14(12,4)15(9,19)8-16/h5,10,12,16-17,19H,6-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMVWBXLRFTTSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2C(CC(CC2(C1(CO)O)C)O)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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